molecular formula C11H18N2O B2931797 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2198264-28-5

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

Cat. No.: B2931797
CAS No.: 2198264-28-5
M. Wt: 194.278
InChI Key: YWWFDASXHJJCNA-UHFFFAOYSA-N
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Description

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, sulfur ylides can undergo intramolecular cyclization with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired compound . This method is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, essential for constructing the bicyclic structure of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.

    Substitution: Substitution reactions can introduce different substituents, modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the bicyclic structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic pyrrolidine derivatives, such as 5-hydroxy-1H-pyrrol-2(5H)-ones . These compounds share structural similarities but differ in their functional groups and overall reactivity.

Uniqueness

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is unique due to its specific bicyclic structure and the presence of a cyclopropyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWFDASXHJJCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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